molecular formula C10H8N2O2 B022776 3-Methylquinoxaline-2-carboxylic acid CAS No. 74003-63-7

3-Methylquinoxaline-2-carboxylic acid

Cat. No.: B022776
CAS No.: 74003-63-7
M. Wt: 188.18 g/mol
InChI Key: BJPNADFNSANIPF-UHFFFAOYSA-N
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Description

3-Methylquinoxaline-2-carboxylic acid is a heterocyclic aromatic organic compound with the molecular formula C10H8N2O2. It is a derivative of quinoxaline, featuring a carboxylic acid group at the second position and a methyl group at the third position of the quinoxaline ring.

Mechanism of Action

Target of Action

3-Methylquinoxaline-2-carboxylic acid (MQCA) is a major metabolite of olaquindox, an antibiotic and swine growth regulator It’s known that mqca can induce cell cycle arrest at the s phase in hepg2 cells , suggesting that it may interact with cellular components involved in cell cycle regulation.

Mode of Action

It has been observed that mqca can induce cell cycle arrest at the s phase in hepg2 cells . This suggests that MQCA may interact with cellular components involved in cell cycle regulation, leading to changes in cell proliferation.

Biochemical Pathways

MQCA has been associated with oxidative stress in HepG2 cells . It has been observed to damage the antioxidant defense abilities of these cells by reducing the activities of endogenous antioxidant enzymes, lowering glutathione concentration, and elevating malondialdehyde level . This suggests that MQCA may affect biochemical pathways related to oxidative stress and antioxidant defense.

Pharmacokinetics

Information on the pharmacokinetics of MQCA is limited. It’s known that mqca is a metabolite of olaquindox . As such, its absorption, distribution, metabolism, and excretion (ADME) properties may be influenced by the metabolic processes that convert olaquindox into MQCA.

Result of Action

The primary result of MQCA’s action is cytotoxicity in HepG2 cells . This cytotoxicity is manifested as cell cycle arrest at the S phase, which inhibits cell proliferation . Additionally, MQCA induces oxidative stress in these cells, which can lead to further cellular damage .

Action Environment

The action of MQCA may be influenced by various environmental factors. For instance, the metabolic processes that convert olaquindox into MQCA could be affected by factors such as the presence of other substances, the pH of the environment, and the temperature . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylquinoxaline-2-carboxylic acid typically involves the reaction of 3-methylquinoxaline with suitable reagents to introduce the carboxylic acid group. One common method involves the use of acetoacetic ester, dimethylformamide (DMF), and potassium carbonate (K2CO3) under controlled conditions . The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

3-Methylquinoxaline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoxaline-2,3-dicarboxylic acid, 3-methylquinoxaline-2-carboxaldehyde, and various substituted quinoxaline derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylquinoxaline-2-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

3-methylquinoxaline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-6-9(10(13)14)12-8-5-3-2-4-7(8)11-6/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJPNADFNSANIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424475
Record name 3-Methyl-2-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74003-63-7
Record name 3-Methyl-2-quinoxalinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-quinoxalinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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